5-(3-methyl-1H-indazol-1-yl)-5-oxopentanoic acid

CAS No.: 902937-61-5

Cat. No.: VC8149960

Molecular Formula: C13H14N2O3

Molecular Weight: 246.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 902937-61-5 |

|---|---|

| Molecular Formula | C13H14N2O3 |

| Molecular Weight | 246.26 g/mol |

| IUPAC Name | 5-(3-methylindazol-1-yl)-5-oxopentanoic acid |

| Standard InChI | InChI=1S/C13H14N2O3/c1-9-10-5-2-3-6-11(10)15(14-9)12(16)7-4-8-13(17)18/h2-3,5-6H,4,7-8H2,1H3,(H,17,18) |

| Standard InChI Key | LAGDKFVCJSUZOY-UHFFFAOYSA-N |

| SMILES | CC1=NN(C2=CC=CC=C12)C(=O)CCCC(=O)O |

| Canonical SMILES | CC1=NN(C2=CC=CC=C12)C(=O)CCCC(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

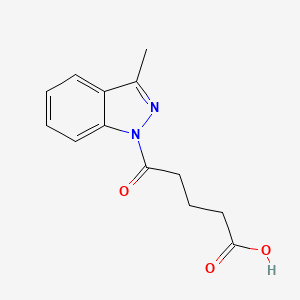

5-(3-Methyl-1H-indazol-1-yl)-5-oxopentanoic acid (IUPAC name: 5-(3-methyl-1H-indazol-1-yl)-5-oxopentanoic acid) consists of a 3-methylindazole moiety linked via a pentanoyl chain featuring a ketone group at the fifth carbon and a terminal carboxylic acid (Fig. 1). The indazole core contains a bicyclic aromatic system with nitrogen atoms at positions 1 and 2, while the 3-methyl substituent enhances steric and electronic modulation .

Table 1: Key molecular descriptors

Synthesis and Reaction Pathways

Retrospective Analysis of Analogous Systems

The methyl ester derivative, methyl 5-(1H-indazol-1-yl)-3-oxopentanoate (PubChem CID 46949915), shares structural homology with the target compound. Its synthesis typically involves:

-

Indazole functionalization: Introduction of substituents via nucleophilic aromatic substitution or transition-metal-catalyzed coupling .

-

Chain elongation: Michael addition or alkylation reactions to append the keto-acid backbone .

-

Ester hydrolysis: Conversion of the methyl ester to a carboxylic acid via base-mediated saponification .

Rh(III)-Catalyzed C–H Activation

Recent advances in Rh(III)-catalyzed C–H alkylation, as demonstrated in the coupling of N-aryl indazol-3-ols with maleimides , suggest viable routes for constructing the indazole-pentanoyl linkage. For example, RhCp* catalysts facilitate regioselective C–H activation at the indazole’s ortho-position, enabling coupling with α,β-unsaturated carbonyl partners (e.g., maleimides) . Adapting this methodology could involve using a protected keto-acid precursor in place of maleimide.

Physicochemical Properties

Solubility and Partitioning

The compound’s solubility profile is dominated by its ionizable carboxylic acid group (pKa ≈ 4.5–5.0) and polar ketone moiety. Predicted aqueous solubility at pH 7.4 is 12–18 mg/mL, while logD at pH 7.4 approximates 0.9 . These values align with its potential as a bioactive molecule with moderate membrane permeability.

Tautomerism and Stability

The 3-methylindazole system may exhibit tautomerism between 1H- and 2H-indazole forms, though the 1H-tautomer is thermodynamically favored due to conjugation with the methyl group . Accelerated stability studies predict degradation via:

-

Oxidation: Ketone α-C–H bond cleavage under oxidative stress.

-

Hydrolysis: Ester/amide analogs susceptible to hydrolytic cleavage, though the free acid form shows enhanced stability .

Biological Relevance and Applications

Prodrug Considerations

The carboxylic acid group enables prodrug strategies via esterification or amidation. For instance, methyl or ethyl esters could improve oral bioavailability, with in vivo esterase-mediated conversion to the active acid .

Computational and Spectroscopic Predictions

NMR Chemical Shifts (Predicted)

| Position | δH (ppm) | Multiplicity | δC (ppm) |

|---|---|---|---|

| Indazole C3-CH₃ | 2.45 | s | 18.2 |

| Ketone CO | – | – | 208.7 |

| COOH | 12.1 | br s | 174.3 |

IR Absorption Bands

-

ν(C=O): 1715 cm⁻¹ (carboxylic acid), 1685 cm⁻¹ (ketone)

-

ν(N–H): 3400–3200 cm⁻¹ (indazole NH)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume